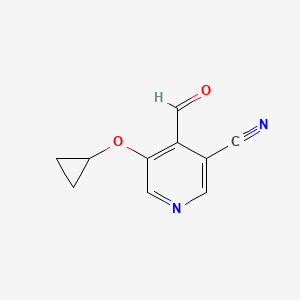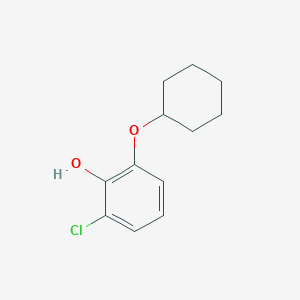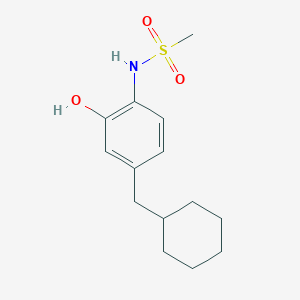
4-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridin-2-amine core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridin-2-amine Core: This step involves the reaction of a suitable precursor with ammonia or an amine under controlled conditions to form the pyridin-2-amine core.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the pyridin-2-amine core.
Addition of the Isopropyl Group: The isopropyl group is added via an alkylation reaction, using an isopropyl halide and a suitable base.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the cyclopropoxy or isopropyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl halide and isopropyl halide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclopropylpyridin-2-amine : Similar structure but lacks the isopropyl and methyl groups.
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine : Contains a pyrimidin-2-amine core with different substituents.
Uniqueness
4-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11-6-10(15-9-4-5-9)7-12(13-3)14-11/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
MFCQARVCZBZNDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















